molecular formula C2H4N4O B14381625 5-Methyl-1H-tetrazol-1-ol CAS No. 90040-42-9

5-Methyl-1H-tetrazol-1-ol

Cat. No.: B14381625
CAS No.: 90040-42-9
M. Wt: 100.08 g/mol
InChI Key: MEQTVUGIYRHIHX-UHFFFAOYSA-N
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Description

5-Methyl-1H-tetrazol-1-ol is a heterocyclic organic compound that belongs to the tetrazole family. Tetrazoles are characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. The presence of the tetrazole ring imparts unique chemical properties to these compounds, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-tetrazol-1-ol typically involves the cycloaddition reaction of nitriles with sodium azide. This reaction is catalyzed by various agents, including zinc salts and iodine, and is carried out in dipolar aprotic solvents such as dimethylformamide (DMF) or acetonitrile . The reaction conditions often involve moderate temperatures and can be accelerated using microwave irradiation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, allows for efficient and high-yield production . The process is designed to be environmentally friendly, with minimal waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-tetrazol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Methyl-1H-tetrazol-1-ol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The tetrazole ring’s electron-rich nature allows it to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1H-tetrazol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the methyl group at the 5-position enhances its stability and reactivity compared to the parent tetrazole .

Properties

CAS No.

90040-42-9

Molecular Formula

C2H4N4O

Molecular Weight

100.08 g/mol

IUPAC Name

1-hydroxy-5-methyltetrazole

InChI

InChI=1S/C2H4N4O/c1-2-3-4-5-6(2)7/h7H,1H3

InChI Key

MEQTVUGIYRHIHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1O

Origin of Product

United States

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